2-(7-methoxy-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Description
Properties
IUPAC Name |
2-[7-methoxy-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-13-10-11-28-21(13)22-24-17(15-7-5-9-19(26-2)20(15)27-22)12-16(23-24)14-6-3-4-8-18(14)25/h3-11,17,22,25H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPNYGRCHNILRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2N3C(CC(=N3)C4=CC=CC=C4O)C5=C(O2)C(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 370.46 g/mol. The structure features a benzo[e]pyrazolo[1,5-c][1,3]oxazine core, which is significant for its pharmacological properties.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.46 g/mol |
| IUPAC Name | 2-(7-methoxy-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol |
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that it exhibits significant antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Antiproliferative Effects
In a study conducted by researchers at Monash University, the compound was tested against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HT-29 (Colon) | 15.0 |
| A549 (Lung) | 18.0 |
These results indicate that the compound has a promising profile as an anticancer agent.
Antioxidant Activity
The antioxidant potential of the compound was evaluated using DPPH and ABTS assays. The results showed that it effectively scavenges free radicals, suggesting its utility in preventing oxidative stress-related diseases.
Antioxidant Assay Results
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 25.0 |
| ABTS | 30.0 |
Neuroprotective Effects
Emerging research has suggested that this compound may also possess neuroprotective properties. In animal models of neurodegenerative diseases, it demonstrated the ability to reduce neuronal loss and improve cognitive function.
Neuroprotective Study Overview
In a study involving mice subjected to induced oxidative stress:
- The treated group showed a significant reduction in markers of neuronal damage.
- Behavioral tests indicated improved memory and learning capabilities compared to controls.
The biological activity of this compound is likely attributed to its ability to modulate various signaling pathways involved in cell survival and apoptosis. It has been shown to interact with key proteins involved in these processes, enhancing its therapeutic potential.
Molecular Interactions
Research indicates that the compound may interact with:
- Apoptosis Regulators : Enhancing pro-apoptotic signals while inhibiting anti-apoptotic factors.
- Antioxidant Enzymes : Upregulating enzymes such as superoxide dismutase (SOD) and catalase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
